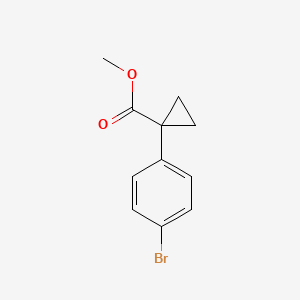

Methyl 1-(4-bromophenyl)cyclopropanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-(4-bromophenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-14-10(13)11(6-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNTJWMPUBJHPLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675378 | |

| Record name | Methyl 1-(4-bromophenyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638220-35-6 | |

| Record name | Methyl 1-(4-bromophenyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate

This guide offers a comprehensive, in-depth exploration of the synthesis of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate, a key building block in contemporary drug discovery and materials science. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed examination of a reliable synthetic pathway, elucidates the underlying chemical principles, and shares practical, field-tested insights to ensure successful and reproducible outcomes.

Introduction: The Strategic Importance of the Cyclopropyl Moiety

The cyclopropane ring is a highly valued structural motif in medicinal chemistry. Its inherent rigidity and unique electronic properties can significantly improve a drug candidate's metabolic stability, binding affinity, and overall pharmacological profile.[1][2] this compound is a critical intermediate, offering a versatile scaffold for introducing this desirable group into more complex molecular architectures. The presence of both a bromo-substituent and a methyl ester provides orthogonal handles for further chemical modifications, making it an invaluable tool for creating compound libraries and optimizing lead candidates.

Synthetic Strategy: The Kulinkovich Reaction

While several methods exist for the synthesis of 1-arylcyclopropanecarboxylates, the Kulinkovich reaction stands out for its efficiency and broad applicability.[3][4][5] This titanium-mediated cyclopropanation of an ester provides a convergent and dependable route to the target molecule, utilizing readily available starting materials.

The core of this strategy involves the reaction of a Grignard reagent with an ester in the presence of a titanium(IV) alkoxide catalyst.[3][5][6] This process generates a titanacyclopropane intermediate, which then participates in the formation of the cyclopropane ring.

Detailed Synthetic Protocol

This section details a robust, two-step procedure for synthesizing this compound, beginning with the readily available 4-bromobenzoyl chloride.

Step 1: Synthesis of Methyl 4-bromobenzoate

The initial step is the esterification of 4-bromobenzoyl chloride with methanol. This is a high-yielding and straightforward reaction that furnishes the necessary precursor for the subsequent cyclopropanation.

Experimental Protocol:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.5 M and cool the solution to 0 °C.

-

Add triethylamine (1.2 eq) dropwise to the stirred solution.

-

Slowly add anhydrous methanol (1.5 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and continue stirring for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

If necessary, purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure Methyl 4-bromobenzoate.

Rationale and Experimental Insights:

-

Inert Atmosphere: An inert atmosphere is crucial to prevent the hydrolysis of the highly reactive 4-bromobenzoyl chloride by atmospheric moisture, which would lead to the formation of the corresponding carboxylic acid as a byproduct.

-

Triethylamine: This base neutralizes the hydrochloric acid generated during the esterification, driving the reaction towards completion.

-

Anhydrous Conditions: The use of anhydrous reagents and solvents is essential to prevent unwanted side reactions, primarily the hydrolysis of the starting material.

Step 2: Titanium-Mediated Cyclopropanation to this compound

This pivotal step employs the Kulinkovich reaction to construct the cyclopropane ring. The reaction of Methyl 4-bromobenzoate with a Grignard reagent in the presence of a titanium(IV) isopropoxide catalyst generates a titanacyclopropane intermediate, which ultimately yields the desired product.[3][5][7]

Experimental Protocol:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, prepare a 0.2 M solution of titanium(IV) isopropoxide (0.1 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of ethylmagnesium bromide (2.2 eq, typically 3.0 M in diethyl ether) dropwise. The formation of the active titanium species is indicated by a color change to dark brown or black.

-

After stirring for 10 minutes at -78 °C, add a solution of Methyl 4-bromobenzoate (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Monitor the reaction's progress using TLC or GC-MS.

-

Upon completion, cool the reaction to 0 °C and carefully quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Rationale and Experimental Insights:

-

Titanium(IV) Isopropoxide: This serves as a precatalyst. The active Ti(II) species is generated in situ through reduction by the Grignard reagent.[3]

-

Ethylmagnesium Bromide: This Grignard reagent has a dual role: it reduces the Ti(IV) to the active catalytic species and provides the two-carbon unit that forms the cyclopropane ring.

-

Low Temperature: Performing the initial steps at low temperatures helps to control the reaction's exothermicity and minimize the formation of byproducts.

-

Quenching: Careful quenching with a mild acid source like saturated ammonium chloride is necessary to hydrolyze the titanium alkoxide species without degrading the desired product.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C11H11BrO2 | 255.11 | 638220-35-6[8][9] |

| 1-(4-Bromophenyl)cyclopropanecarboxylic acid | C10H9BrO2 | 241.08 | Not specified |

| 1-(4-Bromophenyl)cyclopropanecarbonitrile | C10H8BrN | 222.08 | 124276-67-1[10] |

| 1-[(4-bromophenyl)methyl]cyclopropane-1-carboxylic acid | C11H11BrO2 | 255.11 | 29765-45-5[11] |

| N-(4-bromophenyl)-n-methylcyclopropanecarboxamide | C11H12BrNO | 253.01 | Not specified |

| 4-Bromophenyl methyl sulfone | C7H7BrO2S | 235.1 | 3466-32-8[12] |

| Ethanone, 1-(4-bromophenyl)- | C8H7BrO | 199.045 | 99-90-1[13] |

Visualizing the Process

Reaction Mechanism:

Caption: Simplified mechanism of the Kulinkovich reaction.

Experimental Workflow:

Caption: Overview of the two-step synthetic workflow.

Scientific Integrity and Validation

The protocols presented here are designed for reproducibility and self-validation. The progress of each reaction can be reliably monitored using standard analytical techniques such as TLC and GC-MS. The identity and purity of the intermediate and final product should be rigorously confirmed through a combination of NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Conclusion

This guide provides a detailed and technically sound methodology for the synthesis of this compound. By understanding the fundamental chemical principles and adhering to the outlined experimental procedures, researchers can confidently and efficiently produce this important chemical building block. The provided insights into the rationale behind experimental choices are intended to empower scientists to not only replicate this synthesis but also to adapt and troubleshoot similar chemical transformations.

References

-

Kulinkovich-de Meijere Reaction. Organic Chemistry Portal. (n.d.). Retrieved January 1, 2026, from [Link]

-

Kulinkovich Reaction. Organic Chemistry Portal. (n.d.). Retrieved January 1, 2026, from [Link]

-

Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. (2019, December 19). Retrieved January 1, 2026, from [Link]

-

Kulinkovich reaction. Grokipedia. (n.d.). Retrieved January 1, 2026, from [Link]

-

Kulinkovich reaction. Wikipedia. (2023, October 29). Retrieved January 1, 2026, from [Link]

-

1-(4-Bromophenyl)Cyclopropanecarbonitrile. PubChem. (n.d.). Retrieved January 1, 2026, from [Link]

-

1-[(4-bromophenyl)methyl]cyclopropane-1-carboxylic acid. PubChem. (n.d.). Retrieved January 1, 2026, from [Link]

-

N-(4-bromophenyl)-n-methylcyclopropanecarboxamide. PubChem. (n.d.). Retrieved January 1, 2026, from [Link]

-

This compound, min 98%, 100 mg. CP Lab Chemicals. (n.d.). Retrieved January 1, 2026, from [Link]

-

Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951. [Link]

-

1-[(4-BROMOPHENYL)METHYL]-CYCLOPROPANECARBOXYLIC ACID. AccelaChem. (n.d.). Retrieved January 1, 2026, from [Link]

-

ChemInform Abstract: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. ResearchGate. (2010, June). Retrieved January 1, 2026, from [Link]

-

Ethanone, 1-(4-bromophenyl)-. NIST WebBook. (n.d.). Retrieved January 1, 2026, from [Link]

-

Methyl-Containing Pharmaceuticals. PMC. (2024, April 28). Retrieved January 1, 2026, from [Link]

-

Baumann, M., & Baxendale, I. R. (2017). Ethyl 5-(4-Bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate. Molbank, 2017(3), M950. [Link]

Sources

- 1. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kulinkovich Reaction [organic-chemistry.org]

- 4. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 7. Kulinkovich-de Meijere Reaction [organic-chemistry.org]

- 8. This compound, CasNo.638220-35-6 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]

- 9. calpaclab.com [calpaclab.com]

- 10. 1-(4-Bromophenyl)Cyclopropanecarbonitrile | C10H8BrN | CID 2795273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 29765-45-5,1-[(4-bromophenyl)methyl]cyclopropane-1-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 12. 4-Bromophenyl methyl sulfone synthesis - chemicalbook [chemicalbook.com]

- 13. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]

Methyl 1-(4-bromophenyl)cyclopropanecarboxylate chemical properties

An In-depth Technical Guide to Methyl 1-(4-bromophenyl)cyclopropanecarboxylate

Introduction: The Strategic Value of a Unique Scaffolding

In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of building blocks is paramount. This compound (CAS No. 638220-35-6) emerges as a molecule of significant interest, embodying a confluence of desirable structural features.[1][2] It integrates a rigid, strained cyclopropyl ring with a synthetically versatile bromophenyl moiety. The cyclopropane ring is a well-regarded bioisostere, often introduced to enhance metabolic stability, improve potency, and modulate solubility in drug candidates.[3] Simultaneously, the bromo-functionalization serves as a crucial reactive handle for palladium-catalyzed cross-coupling reactions, enabling late-stage diversification and the construction of complex molecular architectures.

This guide provides a comprehensive technical overview of this compound, intended for researchers and professionals in organic synthesis and medicinal chemistry. We will delve into its core chemical properties, outline robust synthetic and analytical methodologies, explore its applications, and provide essential safety protocols.

Part 1: Core Molecular Profile

The compound's utility is rooted in its fundamental physicochemical properties. Its structure presents a unique combination of a lipophilic aromatic ring, a rigid carbocycle, and a polar ester group, influencing its solubility, reactivity, and crystallographic behavior.

Caption: 2D Structure of the title compound.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source(s) |

| CAS Number | 638220-35-6 | [1][2] |

| Molecular Formula | C₁₁H₁₁BrO₂ | [1][2] |

| Molecular Weight | 255.1 g/mol | [1] |

| Appearance | White powder or solid | [2] |

| Purity | Typically ≥98% | [1] |

| Canonical SMILES | COC(=O)C1(CC1)C2=CC=C(Br)C=C2 | [4] |

| InChI Key | KCCISTCYYRKGFF-UHFFFAOYSA-N (Ethyl Ester) | [4] |

Note: Experimental data such as melting point and boiling point are not consistently reported in publicly available literature and should be determined empirically upon sample acquisition.

Part 2: Spectroscopic Characterization

Authenticating the structure and purity of this compound is critical. While a definitive, published spectrum for this specific compound is scarce, its ¹H NMR and ¹³C NMR spectra can be reliably predicted based on the analysis of its constituent fragments and structurally similar compounds.[5][6][7]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit four distinct signal regions.

-

Aromatic Region: The protons on the 4-bromophenyl ring will appear as a characteristic AA'BB' system, presenting as two doublets in the downfield region (δ 7.2-7.6 ppm).

-

Methyl Ester Region: A sharp singlet corresponding to the three methyl protons (-OCH₃) will be observed around δ 3.6-3.7 ppm.

-

Cyclopropyl Region: The four protons on the cyclopropane ring are diastereotopic and will appear as two complex, overlapping multiplets in the upfield region (δ 1.0-1.8 ppm).

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale/Reference |

| ~ 7.45 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to Br) | Typical for 1,4-disubstituted benzene rings. |

| ~ 7.25 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to Cyclopropyl) | Shielded relative to protons ortho to the bromine. |

| ~ 3.68 | s | 3H | -OCH₃ | Consistent with methyl esters.[7] |

| ~ 1.60 | m | 2H | Cyclopropyl -CH₂- | Diastereotopic protons adjacent to the quaternary carbon. |

| ~ 1.20 | m | 2H | Cyclopropyl -CH₂- | Diastereotopic protons adjacent to the quaternary carbon. |

¹³C NMR Spectroscopy: Key signals would include the carbonyl carbon (~173 ppm), four distinct aromatic carbons (including the ipso-carbons attached to bromine and the cyclopropyl group), the quaternary cyclopropyl carbon, the methyl ester carbon (~52 ppm), and the two cyclopropyl methylene carbons (~18-25 ppm).

Part 3: Synthesis and Mechanistic Insight

The most direct and reliable synthesis of this compound involves the esterification of its corresponding carboxylic acid precursor, 1-(4-bromophenyl)cyclopropanecarboxylic acid.[8] This method is preferred for its high yield, operational simplicity, and avoidance of harsh cyclopropanation reagents.

Protocol: Fischer Esterification

This protocol is a standard, robust method for converting a carboxylic acid to its methyl ester.

-

Reagent Preparation: To a solution of 1-(4-bromophenyl)cyclopropanecarboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.05-0.1 eq) dropwise at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Causality Insight: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is an equilibrium process; using excess methanol as the solvent drives the equilibrium towards the product side, maximizing the yield.

-

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure methyl ester.

Caption: Utility in Suzuki cross-coupling reactions.

2. Bioisosteric Scaffold in Drug Design: The cyclopropyl group is often used as a rigid, non-planar replacement for gem-dimethyl or phenyl groups. This rigidity can lock a molecule into a more favorable conformation for binding to a biological target, thereby increasing potency. Its unique electronic properties and metabolic profile can also enhance pharmacokinetic properties. [3] 3. Intermediate for Protein Degraders: The compound has been identified as a building block for protein degraders. [1]These are bifunctional molecules (like PROTACs) that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This molecule can serve as a stable, rigid linker component or part of the target-binding ligand after further functionalization.

Part 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. While a specific Safety Data Sheet (SDS) for this exact CAS number should always be consulted, hazard information can be inferred from closely related structures. [9][10] Table 3: Summary of Potential Hazards and Precautions

| Category | Information | Source(s) |

| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [9][10] |

| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9][10] |

| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat are mandatory. All handling should be performed in a well-ventilated chemical fume hood. | [11][12] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is at room temperature. [1][11] | |

| Incompatible Materials | Strong oxidizing agents, strong bases. [12] |

Self-Validating System: Adherence to this safety protocol is self-validating. Proper use of PPE and engineering controls (fume hood) prevents exposure, mitigating the risks of irritation and toxicity. Consistent storage conditions prevent degradation, ensuring the compound's integrity for future experiments.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that offers solutions to common challenges in medicinal and synthetic chemistry. Its rigid cyclopropyl core provides a desirable scaffold for improving pharmacokinetics, while its reactive aryl bromide handle opens the door to a universe of chemical diversification. By understanding its properties, synthesis, and safe handling, researchers can effectively leverage this powerful intermediate to accelerate the development of novel therapeutics and complex organic molecules.

References

-

This compound, min 98%, 100 mg. CP Lab Chemicals. [Link]

-

Safety Data Sheet. SynZeal. [Link]

-

Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. (2024). [Link]

-

METHYL 2-(4-BROMOPHENYL)-1-(BOC-AMINO)CYCLOPROPANECARBOXYLATE - Physico-chemical Properties. Molbase. [Link]

-

Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. (2023). [Link]

-

(1R,2R)-2-(4-Bromophenyl)cyclopropanecarboxylicacid. MD Topology. [Link]

-

1-[(4-bromophenyl)methyl]cyclopropane-1-carboxylic acid. AccelaChem. [Link]

-

Methyl-Containing Pharmaceuticals. PMC - NIH. (2024). [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. rongna.lookchem.com [rongna.lookchem.com]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Methyl cyclopropane carboxylate(2868-37-3) 1H NMR spectrum [chemicalbook.com]

- 8. 1-(4-Bromophenyl)cyclopropanecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 9. synzeal.com [synzeal.com]

- 10. 1379317-16-4|Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate|BLD Pharm [bldpharm.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

Methyl 1-(4-bromophenyl)cyclopropanecarboxylate IUPAC name

An In-Depth Technical Guide to Methyl 1-(4-bromophenyl)cyclopropanecarboxylate

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It details the nomenclature, synthesis, properties, and critical applications of this compound, a key building block in modern pharmaceutical research, particularly in the burgeoning field of targeted protein degradation.

Core Compound Identification and Properties

IUPAC Nomenclature and Chemical Identifiers

The unambiguous identification of a chemical entity is paramount for reproducibility in research and development. The compound in focus is systematically named according to IUPAC standards, with several synonyms also in common use.

-

Primary IUPAC Name: this compound.

-

Alternative IUPAC Name: Methyl 1-(4-bromophenyl)cyclopropane-1-carboxylate.

-

Other Names: 1-(4-BroMo-phenyl)-cyclopropanecarboxylic acid Methyl ester.[1]

These identifiers ensure precise communication and sourcing of the material.

Physicochemical Characteristics

The physical and chemical properties of a compound dictate its handling, storage, and reaction conditions. The key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁BrO₂ | [1][2] |

| Molecular Weight | 255.1 g/mol | [2] |

| Appearance | White powder | [1] |

| Melting Point | 30-40 °C | |

| Purity (Typical) | ≥98% | [2] |

| Storage | Room temperature, in a tightly sealed container | [2] |

Synthesis, Purification, and Structural Verification

A robust and reproducible synthetic route is essential for the reliable supply of any chemical building block. While multiple pathways to substituted cyclopropanes exist, a highly efficient and common method involves the direct esterification of the corresponding carboxylic acid, which is commercially available.

Recommended Synthetic Protocol: Fisher Esterification

This protocol describes the synthesis of the title compound from 1-(4-bromophenyl)cyclopropanecarboxylic acid. The choice of Fisher esterification is driven by its cost-effectiveness, procedural simplicity, and high yields when performed with an excess of the alcohol reactant.

Experimental Workflow:

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 1-(4-bromophenyl)cyclopropanecarboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C. The use of methanol in large excess serves as both the solvent and a reactant, driving the equilibrium towards the product side according to Le Châtelier's principle.

-

Heating: Allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-6 hours. Progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst. Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude ester via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient system to afford the pure this compound.

Structural Verification: A Self-Validating System

The identity and purity of the synthesized compound must be rigorously confirmed. This is a self-validating step ensuring the material's suitability for subsequent, often complex, synthetic transformations.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons (two doublets in the ~7.0-7.6 ppm range), the cyclopropyl protons (two multiplets, appearing as complex AA'BB' systems, in the ~1.2-1.8 ppm range), and a sharp singlet for the methyl ester protons (~3.7 ppm). |

| ¹³C NMR | Resonances for the ester carbonyl (~173 ppm), the four distinct aromatic carbons (including the bromine-bearing carbon), the quaternary cyclopropyl carbon, the two CH₂ groups of the cyclopropane ring, and the methyl ester carbon (~52 ppm). |

| Mass Spec (MS) | The molecular ion peak (M⁺) should exhibit a characteristic isotopic pattern for a single bromine atom, with two peaks of nearly equal intensity at m/z 254 and 256. |

Applications in Drug Discovery and Development

This building block is of significant interest to medicinal chemists primarily due to the unique combination of the cyclopropane ring and the chemically versatile bromophenyl group.

A Cornerstone Building Block for Protein Degraders

The compound is explicitly marketed as a "Protein Degrader Building Block".[2] This designates it as a critical component for constructing bifunctional molecules like PROteolysis TArgeting Chimeras (PROTACs) and molecular glues.

The Role of the Moiety:

-

The Bromophenyl Group: This serves as a synthetic "handle." The bromine atom is readily functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination). This allows for the covalent attachment of the building block to either a ligand for a target protein or a ligand for an E3 ubiquitin ligase.

-

The Cyclopropyl-Ester Core: The cyclopropane ring acts as a rigid, three-dimensional spacer. Its conformational rigidity can be advantageous for optimizing the spatial orientation of the two ends of a PROTAC, which is critical for forming a productive ternary complex (Target Protein-PROTAC-E3 Ligase). Furthermore, cyclopropane rings are known to improve metabolic stability and other pharmacokinetic properties.

Caption: Role of the building block in a general PROTAC structure.

The Value of Cyclopropane in Medicinal Chemistry

Beyond protein degraders, the cyclopropane motif is a privileged scaffold in drug design. It is often used as a bioisostere—a substituent that mimics the size and electronic properties of another group while potentially improving drug-like properties. It can replace gem-dimethyl groups or unsaturated rings to enhance metabolic stability, reduce off-target toxicity, and fine-tune binding affinity by introducing conformational constraint.

Safety and Handling

Proper handling is crucial for laboratory safety. The compound presents several hazards that require appropriate protective measures.

| Hazard Class | GHS Statement | Precautionary Measures |

| Acute Toxicity | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P332 + P313: If skin irritation occurs: Get medical advice/attention. |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P337 + P313: If eye irritation persists: Get medical advice/attention. |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust.P271: Use only outdoors or in a well-ventilated area.P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Handling Recommendations: Always handle this compound in a well-ventilated fume hood while wearing standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that provides a powerful entry point into complex molecular architectures. Its combination of a functionalizable aromatic ring and a conformationally rigid cyclopropane core makes it exceptionally valuable for constructing targeted protein degraders and other sophisticated therapeutic agents. A thorough understanding of its synthesis, properties, and handling is essential for any research or development professional seeking to leverage its potential in modern drug discovery.

References

- Methyl 1-(4-bromophenyl)

- Methyl 1-(4-bromophenyl)

- Methyl 1-(4-(bromomethyl)phenyl)

- Methyl 1-(4-bromophenyl)

- 1-(4-Bromophenyl)cyclopropanecarboxylic acid. Sigma-Aldrich.

- Ethyl 1-(4-bromophenyl)

- Synthesis of various cyclopropyl methyl bromide and its derivatives. Journal of the Iranian Chemical Society.

- Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane carboxylate (CAS No: 1345847-71-3)

- Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane carboxylate | C12H12FNO3 | CID 66598761. PubChem.

Sources

An In-depth Technical Guide to the Physical Properties of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate, a compound of interest in medicinal chemistry and drug discovery. As a key building block in the synthesis of novel therapeutics, a thorough understanding of its physical characteristics is paramount for its effective handling, characterization, and application in research and development. This document collates available data on its fundamental properties, offers insights into the experimental methodologies for their determination, and presents predicted spectral data to aid in its identification and quality control.

Introduction: The Significance of Physical Properties in Drug Development

In the landscape of modern drug discovery, the physical properties of a chemical entity are not merely academic data points; they are critical determinants of a compound's viability as a therapeutic agent. For a molecule like this compound, which serves as a scaffold or intermediate, properties such as melting point, boiling point, and solubility dictate its purification, formulation, and ultimately, its bioavailability. This guide is structured to provide not just the data, but also the scientific reasoning behind the methodologies used to ascertain these properties, empowering the researcher with a deeper understanding of the molecule they are working with.

Molecular Identity and Structure

A foundational aspect of understanding any compound is confirming its molecular identity. The structural representation and key identifiers for this compound are outlined below.

Caption: Molecular Structure of this compound

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | Methyl 1-(4-bromophenyl)cyclopropane-1-carboxylate | N/A |

| CAS Number | 638220-35-6 | [1] |

| Molecular Formula | C₁₁H₁₁BrO₂ | [1] |

| Molecular Weight | 255.11 g/mol | [1] |

| Physical Form | White powder, also described as liquid or semi-solid or solid or lump. | [2] |

Physicochemical Properties

The macroscopic properties of a compound are a direct reflection of its molecular structure and intermolecular forces. These properties are crucial for process chemistry and formulation science.

Table 2: Physicochemical Data

| Property | Value | Experimental Insight |

| Melting Point | 30-40 °C | This relatively low and broad melting range suggests the presence of impurities or that the compound may exist as a waxy solid at room temperature.[3] |

| Boiling Point | Data not available | Due to its molecular weight and aromatic nature, a high boiling point, likely above 300 °C at atmospheric pressure, is expected. Vacuum distillation would be the preferred method for purification. |

| Density | Data not available | As a brominated aromatic compound, its density is expected to be greater than 1 g/cm³. |

| Solubility | Data not available | Expected to have low solubility in water but good solubility in common organic solvents such as dichloromethane, ethyl acetate, and acetone due to the nonpolar bromophenyl group and the ester functionality. |

Experimental Protocol: Melting Point Determination

The melting point is a fundamental property for assessing purity. A sharp melting range typically indicates a high degree of purity, while a broad range often suggests the presence of impurities.

Workflow: Capillary Melting Point Determination

Caption: Standard workflow for determining the melting point of a solid sample.

Causality in Experimental Choice: The initial rapid heating provides a quick estimate, saving time. The subsequent slow heating rate is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Experimental Protocol: Solubility Assessment

Understanding a compound's solubility is critical for its use in assays and for developing suitable formulations. A qualitative or semi-quantitative assessment is often the first step.

Workflow: Kinetic Solubility Screening

Caption: A typical high-throughput method for assessing the kinetic solubility of a compound.

Trustworthiness of the Protocol: This method, while not providing the thermodynamic equilibrium solubility, is a rapid and reliable way to identify compounds with potential solubility liabilities early in the drug discovery process. The use of a standardized buffer system ensures reproducibility.

Spectroscopic Profile

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, methoxy, and cyclopropyl protons.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic (ortho to ester) | ~7.4 - 7.6 | Doublet | 2H | Deshielded by the electron-withdrawing ester and bromine. |

| Aromatic (ortho to Br) | ~7.3 - 7.5 | Doublet | 2H | Influenced by the bromine atom. |

| Methoxy (-OCH₃) | ~3.7 | Singlet | 3H | Typical for a methyl ester. |

| Cyclopropyl (-CH₂-) | ~1.2 - 1.6 | Multiplet | 4H | Diastereotopic protons of the cyclopropane ring, likely appearing as two sets of multiplets. |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectrum

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbons and their chemical environment.

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | ~173 | Typical for an ester carbonyl. |

| Aromatic (C-Br) | ~122 | Carbon directly attached to bromine. |

| Aromatic (CH) | ~128 - 132 | Aromatic carbons. |

| Aromatic (C-C=O) | ~140 | Quaternary aromatic carbon attached to the cyclopropyl group. |

| Methoxy (-OCH₃) | ~52 | Methyl group of the ester. |

| Quaternary Cyclopropyl (C) | ~35 | Quaternary carbon of the cyclopropane ring. |

| Cyclopropyl (-CH₂-) | ~18 | Methylene carbons of the cyclopropane ring. |

Predicted Infrared (IR) Spectrum

The IR spectrum is particularly useful for identifying key functional groups.

Table 5: Predicted Major IR Absorptions

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (ester) | ~1725 | Strong |

| C-O (ester) | ~1250 and ~1100 | Strong |

| C-H (aromatic) | ~3000 - 3100 | Medium |

| C-H (aliphatic) | ~2850 - 3000 | Medium |

| C=C (aromatic) | ~1600 and ~1480 | Medium |

| C-Br | ~500 - 600 | Medium |

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

Table 6: Predicted Major Fragments in Mass Spectrometry (EI)

| m/z | Proposed Fragment | Rationale |

| 254/256 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom. |

| 195/197 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical. |

| 183/185 | [C₇H₄Br]⁺ | Fragmentation of the bromophenyl group. |

| 116 | [C₈H₈O]⁺ | A fragment resulting from rearrangement and loss of bromine. |

| 59 | [COOCH₃]⁺ | Methoxycarbonyl cation. |

Conclusion

This technical guide has synthesized the available and predicted physical property data for this compound. For the drug development professional, this information is vital for informed decision-making in the laboratory, from synthesis and purification to formulation and screening. The inclusion of detailed experimental workflows and the rationale behind them aims to foster a deeper understanding and promote best practices in the physical characterization of novel chemical entities. As more experimental data for this compound becomes available, this guide will serve as a foundational reference.

References

-

Aladdin Scientific. (n.d.). This compound, min 98%, 100 mg. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57348989, this compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 1-(4-bromophenyl)cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of methyl 1-(4-bromophenyl)cyclopropanecarboxylate, a key building block in contemporary drug discovery, particularly in the burgeoning field of targeted protein degradation. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, analyzes its spectroscopic data, and explores its critical role in the design of Proteolysis Targeting Chimeras (PROTACs) as a precursor to von Hippel-Lindau (VHL) E3 ligase ligands. The causality behind its molecular design and its impact on ternary complex formation in PROTACs are discussed to provide field-proven insights for researchers in medicinal chemistry and chemical biology.

Introduction

This compound has emerged as a molecule of significant interest for medicinal chemists. Its rigid cyclopropyl scaffold and the presence of a bromine atom, which allows for facile chemical modification, make it an invaluable intermediate. Most notably, this compound serves as a crucial starting material for the synthesis of ligands that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in the development of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ligase, thereby hijacking the cell's natural protein disposal machinery. The unique structural features of the 1-(4-bromophenyl)cyclopropane moiety play a pivotal role in the binding affinity and selectivity of VHL ligands, making a thorough understanding of this building block essential for the rational design of novel protein degraders.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and downstream applications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁BrO₂ | [1][2] |

| Molecular Weight | 255.11 g/mol | [1][2] |

| CAS Number | 638220-35-6 | [1][2] |

| Appearance | White to off-white powder/solid | [1] |

| Melting Point | 30-40 °C | --- |

| Boiling Point | Not determined | --- |

| Solubility | Miscible with most common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Methanol, Ethanol, and Dimethyl Sulfoxide (DMSO). Slightly soluble in water. | [3] |

| Purity | Typically ≥96-98% | [1][2] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a rhodium-catalyzed cyclopropanation reaction. This method offers high efficiency and control over the formation of the strained cyclopropane ring.

Reaction Scheme

Caption: Rhodium-catalyzed cyclopropanation.

Experimental Protocol

Materials:

-

4-Bromostyrene

-

Methyl diazoacetate

-

Rhodium(II) acetate dimer (Rh₂(OAc)₄)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a solution of 4-bromostyrene (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add rhodium(II) acetate dimer (0.01-0.05 eq).

-

Slowly add a solution of methyl diazoacetate (1.1-1.5 eq) in anhydrous DCM to the reaction mixture at room temperature over a period of 2-4 hours using a syringe pump. The slow addition is crucial to control the reaction rate and minimize the formation of byproducts from the dimerization of the diazo compound.

-

Stir the reaction mixture at room temperature for an additional 12-16 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the aromatic, methoxy, and cyclopropyl protons.

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.2-7.6 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.

-

Methoxy Protons: A singlet at approximately δ 3.7 ppm, integrating to three protons, corresponding to the methyl ester group.

-

Cyclopropyl Protons: Two multiplets or doublets of doublets in the upfield region (δ 1.2-1.8 ppm), each integrating to two protons, corresponding to the diastereotopic methylene protons of the cyclopropane ring. The geminal and cis/trans couplings will lead to complex splitting patterns.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: A signal in the downfield region (δ ~172-175 ppm) for the ester carbonyl carbon.

-

Aromatic Carbons: Four signals in the aromatic region (δ ~120-145 ppm), with the carbon attached to the bromine atom appearing at a lower field and the ipso-carbon attached to the cyclopropane ring also being distinct.

-

Methoxy Carbon: A signal around δ 52 ppm for the methyl group of the ester.

-

Cyclopropyl Carbons: Signals for the quaternary and methylene carbons of the cyclopropane ring will appear in the upfield region (δ ~15-35 ppm).

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A prominent peak at m/z 254 and 256 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragmentations:

-

Loss of the methoxy group (-OCH₃) to give a fragment at m/z 223/225.

-

Loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z 195/197.

-

Cleavage of the cyclopropane ring can lead to various smaller fragments.

-

Application in Drug Development: A Key Building Block for PROTACs

The primary application of this compound in drug development is as a precursor for the synthesis of VHL E3 ligase ligands used in PROTACs.[1]

Role of the 4-Bromophenylcyclopropane Moiety in VHL Ligands

The von Hippel-Lindau protein has a well-defined binding pocket that accommodates the hydroxyproline residue of its endogenous substrate, the hypoxia-inducible factor 1α (HIF-1α). Small molecule VHL ligands mimic this interaction. The 1-(4-bromophenyl)cyclopropane moiety, after further synthetic modifications, typically forms the "left-hand side" (LHS) of the VHL ligand, fitting into a hydrophobic pocket.

Caption: Role of the cyclopropyl moiety in PROTAC-VHL binding.

The constrained nature of the cyclopropyl group is crucial as it fits snugly into a specific hydrophobic pocket on the VHL protein surface.[4] This interaction contributes significantly to the overall binding affinity and selectivity of the ligand. Structure-activity relationship (SAR) studies have shown that substitution of a methyl group with a cyclopropyl ring can be beneficial for binding affinity.[4] The 4-bromophenyl group serves as a versatile chemical handle for linker attachment, enabling the connection of the VHL ligand to a ligand for the target protein of interest, thus completing the PROTAC molecule.

Synthetic Elaboration to a VHL Ligand

This compound can be converted into a functionalized VHL ligand through a series of synthetic steps, which may include:

-

Ester Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid.

-

Amide Coupling: Coupling of the carboxylic acid with an appropriate amine-containing fragment that will form the core of the VHL ligand.

-

Cross-Coupling Reactions: The bromine atom on the phenyl ring can be utilized in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach the linker.

Safety and Handling

As a laboratory chemical, proper safety precautions should be observed when handling this compound.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or in a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with soap and water. If eye contact occurs, rinse cautiously with water for several minutes.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

-

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations for brominated organic compounds.

-

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. Its well-defined structure and versatile chemical handles make it an ideal starting material for the synthesis of potent and selective VHL E3 ligase ligands, which are integral components of PROTACs. A thorough understanding of its synthesis, properties, and the structural rationale for its use provides a solid foundation for researchers aiming to design and develop the next generation of targeted protein degraders. The insights provided in this guide are intended to empower scientists in their efforts to address challenging therapeutic targets and advance the field of drug discovery.

References

-

Soares, P., Gadd, M. S., Frost, J., Galdeano, C., Ellis, L., Epemolu, O., Rocha, S., Read, K. D., & Ciulli, A. (2018). Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase: Structure-Activity Relationships Leading to the Chemical Probe (2S,4R)-1-((S)-2-(1-Cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH298). Journal of Medicinal Chemistry, 61(2), 599–618. [Link]

-

CP Lab Chemicals. (n.d.). This compound, min 98%, 100 mg. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate

This guide provides a comprehensive, technically detailed walkthrough for the complete structure elucidation of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the rationale behind the selection of analytical techniques, the interpretation of complex spectroscopic data, and the logical framework required to assemble a definitive structural assignment.

The Analytical Imperative: A Multi-Technique Approach

No single analytical technique is sufficient for the complete de novo structure elucidation of an organic molecule.[6] A robust and scientifically sound characterization relies on the convergence of data from multiple orthogonal methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled in its ability to map the carbon-hydrogen framework of a molecule.[6] Through ¹H NMR, we can determine the number of distinct proton environments, their relative numbers, and their connectivity through spin-spin coupling. ¹³C NMR provides insight into the number and types of carbon atoms, including those without attached protons.

-

Mass Spectrometry (MS): This technique provides the high-precision molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its substructures.[4] The isotopic pattern of bromine is a particularly powerful diagnostic tool in the mass spectrum of this target molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[1]

The logical workflow for this structure elucidation is outlined below. It is an iterative process of data acquisition, interpretation, and hypothesis refinement.

Caption: A logical workflow for the structure elucidation of an organic compound.

Part 1: Foundational Analysis - Molecular Formula and Unsaturation

The first step in any structure elucidation is to confirm the molecular formula and calculate the degree of unsaturation. The nominal molecular weight of C₁₁H₁₁BrO₂ is 255.1 g/mol .[3]

Degree of Unsaturation (DoU):

The DoU, or index of hydrogen deficiency, provides the sum of the number of rings and pi bonds in a molecule.

DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 11 + 1 - (11/2) - (1/2) + (0/2) DoU = 12 - 5.5 - 0.5 DoU = 6

A degree of unsaturation of 6 suggests a significant number of rings and/or double bonds. A benzene ring accounts for 4 degrees of unsaturation (one ring and three double bonds). This leaves 2 degrees of unsaturation to be accounted for by other structural features.

Part 2: Spectroscopic Analysis and Data Interpretation

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Experimental Protocol: A thin film of the purified sample is prepared on a salt plate (NaCl or KBr) or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Interpretation: The IR spectrum provides immediate evidence for key functional groups.

| Frequency (cm⁻¹) | Vibration Type | Implied Functional Group |

| ~3050-3000 | C-H stretch | Aromatic C-H |

| ~2980-2850 | C-H stretch | Aliphatic C-H |

| ~1725 | C=O stretch | Ester carbonyl |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1250, ~1100 | C-O stretch | Ester C-O linkage |

| ~1010 | =C-H bend | para-disubstituted benzene |

| ~550 | C-Br stretch | Carbon-Bromine bond |

The most diagnostic peak is the strong absorption at approximately 1725 cm⁻¹, which is highly characteristic of an ester carbonyl group. This immediately accounts for one of the two remaining degrees of unsaturation. The presence of both aromatic and aliphatic C-H stretches is also confirmed. The pattern of overtone bands in the 2000-1600 cm⁻¹ region and the strong out-of-plane bending vibration around 1010 cm⁻¹ are suggestive of a 1,4- (or para-) disubstituted benzene ring.[7][8]

Mass Spectrometry (MS): Molecular Weight and Halogen Signature

Experimental Protocol: Mass spectra are acquired using both Electron Ionization (EI) for fragmentation patterns and Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.

Data Interpretation: High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecular ion.

-

Molecular Ion (M⁺): The mass spectrum will show a characteristic pair of peaks for the molecular ion due to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) which are present in an almost 1:1 ratio. We expect to see intense peaks at m/z 254 and m/z 256.

-

Isotopic Pattern: The relative abundance of the M⁺ and M+2 peaks will be approximately 1:1, a definitive signature for the presence of a single bromine atom in the molecule.[9]

-

Fragmentation Analysis (EI-MS):

-

Loss of methoxy group (-OCH₃): A peak at m/z 223/225 ([M-31]⁺) corresponding to the loss of the methoxy radical is expected.

-

Loss of methyl carboxylate (-COOCH₃): A peak at m/z 195/197 ([M-59]⁺) from the cleavage of the ester group.

-

Bromophenyl cation: A prominent peak at m/z 155/157 corresponding to the [C₆H₄Br]⁺ fragment.

-

The combination of the molecular weight and the distinct isotopic pattern provides unequivocal evidence for the elemental composition C₁₁H₁₁BrO₂.

¹H NMR Spectroscopy: Mapping the Proton Environment

Experimental Protocol: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[10]

Data Interpretation: The ¹H NMR spectrum is the most information-rich dataset for this structure. Based on the proposed name, we anticipate the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.45 | Doublet | 2H | H-Ar (ortho to Br) | Aromatic protons deshielded by the electronegative bromine atom. The symmetrical nature of the doublets suggests a para-substituted ring. |

| ~7.25 | Doublet | 2H | H-Ar (ortho to Cyclopropyl) | Aromatic protons coupled to the other set of aromatic protons. |

| 3.65 | Singlet | 3H | -OCH₃ | Protons of the methyl ester group are in a distinct chemical environment and have no adjacent protons to couple with.[10] |

| ~1.60 | Triplet (or AA'BB') | 2H | -CH₂- (cyclopropyl) | Diastereotopic protons on the cyclopropane ring adjacent to the other CH₂ group. The splitting pattern can be complex but is typically seen as a multiplet.[11] |

| ~1.20 | Triplet (or AA'BB') | 2H | -CH₂- (cyclopropyl) | The other set of diastereotopic cyclopropyl protons.[11] |

Causality Behind Chemical Shifts and Splitting:

-

Aromatic Region: The presence of two doublets, each integrating to 2H, is a classic signature of a 1,4-disubstituted benzene ring. The electron-withdrawing nature of the bromine atom and the cyclopropylcarboxylate group causes the downfield shift of these protons.

-

Methyl Ester: The singlet at ~3.65 ppm is characteristic of the methoxy protons of a methyl ester.[10] Its integration to 3H is a key confirmation.

-

Cyclopropane Ring: The protons on the cyclopropane ring are chemically non-equivalent. This gives rise to two distinct signals, each integrating to 2H. The geminal and vicinal coupling between these protons results in complex multiplets, often appearing as overlapping triplets in what is known as an AA'BB' system. The upfield chemical shift (~1.2-1.6 ppm) is characteristic of strained cyclopropyl protons.[11]

This proton data confirms the presence of a para-substituted bromophenyl group, a methyl ester, and a cyclopropane ring. The final degree of unsaturation is accounted for by the cyclopropane ring.

¹³C NMR Spectroscopy: The Carbon Skeleton

Experimental Protocol: A proton-decoupled ¹³C NMR spectrum is acquired from the same sample used for ¹H NMR. This provides a single peak for each unique carbon environment.

Data Interpretation: The ¹³C NMR spectrum will reveal the total number of unique carbon atoms and their chemical environment.

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~174 | Quaternary (C=O) | Ester Carbonyl | The low-field chemical shift is characteristic of a carbonyl carbon in an ester.[12][13] |

| ~138 | Quaternary (Aromatic) | C-Ar (attached to cyclopropyl) | Aromatic carbon attached to a substituent. |

| ~132 | Tertiary (Aromatic) | C-Ar (ortho to Br) | Aromatic CH carbons. |

| ~130 | Tertiary (Aromatic) | C-Ar (ortho to cyclopropyl) | Aromatic CH carbons. |

| ~122 | Quaternary (Aromatic) | C-Ar (attached to Br) | The carbon directly bonded to bromine is shifted upfield due to the "heavy atom effect". |

| ~52 | Primary (-CH₃) | -OCH₃ | The carbon of the methyl ester group.[13] |

| ~35 | Quaternary (Aliphatic) | C-cyclopropyl (quaternary) | The quaternary carbon of the cyclopropane ring attached to the aromatic ring and the ester. |

| ~18 | Secondary (-CH₂-) | -CH₂- (cyclopropyl) | The two equivalent methylene carbons of the cyclopropane ring. |

Key Insights from ¹³C NMR:

-

Total Signals: The spectrum should display 8 distinct signals, consistent with the molecular symmetry of a para-substituted benzene ring (where two pairs of aromatic carbons are equivalent) and the two equivalent CH₂ groups in the cyclopropane ring.

-

Carbonyl Carbon: The signal around 174 ppm is definitive for the ester carbonyl.[14]

-

Quaternary Carbons: The presence of three quaternary carbons (the ester carbonyl, and the two aromatic carbons attached to the substituents) is a crucial piece of evidence.

Caption: Key ¹H and ¹³C NMR chemical shift correlations for the confirmed structure.

Part 3: Final Structure Confirmation

The comprehensive analysis of the IR, MS, ¹H NMR, and ¹³C NMR spectra provides a cohesive and self-validating body of evidence.

-

IR spectroscopy confirmed the presence of an ester functional group (C=O at ~1725 cm⁻¹) and a para-substituted aromatic ring.

-

Mass spectrometry confirmed the molecular formula C₁₁H₁₁BrO₂ through the molecular ion peaks at m/z 254/256 and the characteristic 1:1 isotopic abundance ratio for bromine.

-

¹H NMR spectroscopy identified all proton environments: a para-substituted aromatic system, a methyl group on an ester, and a cyclopropane ring, with correct integrations and plausible coupling patterns.

-

¹³C NMR spectroscopy confirmed the carbon skeleton, including the ester carbonyl carbon, the four distinct aromatic carbons (due to symmetry), the methoxy carbon, and the two types of carbons in the cyclopropyl group (one quaternary, one methylene).

References

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. Available from: [Link]

-

Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 8(2), 263-268. Available from: [Link]

-

Wang, R., et al. (2021). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. TrAC Trends in Analytical Chemistry, 141, 116295. Available from: [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Intertek. Available from: [Link]

-

Fiveable Inc. (2023). Structure Elucidation. Fiveable. Available from: [Link]

-

PubChem. (n.d.). Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. (n.d.). 1-(4-Bromophenyl)Cyclopropanecarbonitrile. National Center for Biotechnology Information. Available from: [Link]

-

RongNa Biotechnology Co., Ltd. (n.d.). This compound. LookChem. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry. Available from: [Link]

-

ResearchGate. (2015). 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... ResearchGate. Available from: [Link]

-

Gholizadeh, S., Safa, K. D., & Noroozi Pesyan, N. (2019). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. Journal of the Iranian Chemical Society, 16(6), 1237-1248. Available from: [Link]

-

PubChem. (n.d.). 1-[(4-bromophenyl)methyl]cyclopropane-1-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

Wujec, M., & Typek, R. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. Available from: [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. Doc Brown's Chemistry. Available from: [Link]

-

LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available from: [Link]

-

Tang, W., et al. (2012). N-(1-(4-Bromophenyl)vinyl)acetamide (2). Organic Syntheses, 89, 430. Available from: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Available from: [Link]

-

PubChem. (n.d.). N-(4-bromophenyl)-n-methylcyclopropanecarboxamide. National Center for Biotechnology Information. Available from: [Link]

-

NMR spectra 1-13C. (n.d.). Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. NIST WebBook. Available from: [Link]

-

NIST. (n.d.). Methanone, (4-bromophenyl)phenyl-. NIST WebBook. Available from: [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Doc Brown's Chemistry. Available from: [Link]

-

NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. NIST WebBook. Available from: [Link]

-

SpectraBase. (n.d.). Methyl 2-(4-bromophenyl)quinoline-4-carboxylate. Wiley. Available from: [Link]

-

NIST. (n.d.). Cyclopropanecarboxamide, N-(4-bromophenyl)-. NIST WebBook. Available from: [Link]

-

PubChem. (n.d.). 1-(4-Nitro-phenyl)-cyclopropanecarboxylic acid methyl ester. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. This compound, CasNo.638220-35-6 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 6. jchps.com [jchps.com]

- 7. Methanone, (4-bromophenyl)phenyl- [webbook.nist.gov]

- 8. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]

- 9. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]

- 10. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Methyl cyclopropane carboxylate(2868-37-3) 1H NMR [m.chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Spectral Data of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate

Abstract: This technical guide provides a comprehensive analysis of the predicted spectroscopic data for Methyl 1-(4-bromophenyl)cyclopropanecarboxylate (CAS No. 638220-35-6). [1][2][3][4]As a key structural motif in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals. This document offers an expert, in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predicted spectra are elucidated based on established principles and spectral data from analogous structures. Standardized experimental protocols for data acquisition are also detailed to ensure reproducibility and scientific integrity.

Introduction

This compound is a disubstituted cyclopropane derivative featuring a bromine-containing aromatic ring and a methyl ester functionality. Its molecular formula is C₁₁H₁₁BrO₂ with a molecular weight of 255.11 g/mol . [1][2][3]The unique combination of a strained cyclopropyl ring, an electron-withdrawing bromophenyl group, and an ester moiety makes this compound a valuable building block in organic synthesis. Accurate interpretation of its spectral data is crucial for reaction monitoring, quality control, and structural verification. This guide is structured to provide a detailed predictive analysis of the key spectroscopic signatures of this molecule.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectral data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on analysis in deuterated chloroform (CDCl₃).

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show three distinct sets of signals corresponding to the aromatic, cyclopropyl, and methyl protons.

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H2, H6 | 7.45 - 7.55 | Doublet (d) | J ≈ 8.5 Hz | 2H |

| H3, H5 | 7.25 - 7.35 | Doublet (d) | J ≈ 8.5 Hz | 2H |

| H8, H9 (cis) | 1.60 - 1.70 | Multiplet (m) | - | 2H |

| H8, H9 (trans) | 1.25 - 1.35 | Multiplet (m) | - | 2H |

| H11 (CH₃) | 3.65 - 3.75 | Singlet (s) | - | 3H |

Expertise & Interpretation:

-

Aromatic Region (δ 7.25-7.55): The 1,4-disubstituted (para) benzene ring is expected to produce a characteristic AA'BB' system, which often appears as two distinct doublets at 400 MHz. The protons ortho to the bromine atom (H2, H6) are deshielded by its electronegativity and will appear further downfield compared to the protons ortho to the cyclopropyl group (H3, H5). [5]* Cyclopropyl Region (δ 1.25-1.70): The four protons on the cyclopropane ring (C8 and C9) are diastereotopic and chemically non-equivalent. They will exhibit complex splitting patterns due to geminal and vicinal (cis and trans) couplings. Typically, protons cis to the bulky aromatic group are more deshielded and appear at a lower field than those in the trans position.

-

Methyl Ester Region (δ 3.65-3.75): The three protons of the methyl ester group (H11) are equivalent and do not have any adjacent protons to couple with, resulting in a sharp singlet.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to show 8 distinct signals for the 11 carbon atoms due to molecular symmetry.

| Assigned Carbons | Predicted Chemical Shift (δ, ppm) |

| C10 (C=O) | 172.0 - 174.0 |

| C1 | 138.0 - 140.0 |

| C3, C5 | 131.0 - 132.0 |

| C2, C6 | 129.5 - 130.5 |

| C4 (C-Br) | 121.0 - 122.0 |

| C11 (O-CH₃) | 52.0 - 53.0 |

| C7 | 32.0 - 34.0 |

| C8, C9 (CH₂) | 18.0 - 20.0 |

Expertise & Interpretation:

-

Carbonyl Carbon (C10): The ester carbonyl carbon is the most deshielded carbon, appearing significantly downfield around 172-174 ppm.

-

Aromatic Carbons (C1-C6): The four distinct aromatic carbon signals are found in the typical 120-140 ppm range. The carbon attached to bromine (C4) is shifted upfield due to the "heavy atom effect," a phenomenon where the large electron cloud of bromine increases shielding. [6][7][8]The quaternary carbon attached to the cyclopropyl group (C1) will be downfield, while the protonated carbons C2/C6 and C3/C5 will have shifts influenced by their respective substituents. [9]* Aliphatic Carbons (C7-C11): The methoxy carbon (C11) appears around 52-53 ppm. The quaternary cyclopropyl carbon (C7) is expected around 32-34 ppm, while the methylene carbons of the cyclopropane ring (C8, C9) are highly shielded and will appear far upfield, between 18-20 ppm.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube. [10]2. Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer field on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the TMS signal. [11] * Tune and match the probe for both ¹H and ¹³C frequencies to maximize sensitivity. [12]3. ¹H Spectrum Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Use a 45° pulse angle to allow for a shorter relaxation delay. [13] * Set the acquisition time to at least 4 seconds and the relaxation delay to 1-2 seconds.

-

Co-add 16 scans to achieve a good signal-to-noise ratio.

-

-

¹³C Spectrum Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

-

Use a 30° pulse angle and a relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to obtain adequate signal-to-noise for all carbons, especially the quaternary ones. [14]5. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase the spectra carefully and perform baseline correction.

-

Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ signal to 77.16 ppm.

-

Integrate the signals in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Absorption Bands

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3080 - 3010 | C-H Stretch | Aromatic & Cyclopropyl | Medium |

| 2955 - 2850 | C-H Stretch | Methyl (O-CH₃) | Medium-Weak |

| 1735 - 1715 | C=O Stretch | Ester | Strong |

| 1600 - 1585, 1485 - 1470 | C=C Stretch | Aromatic Ring | Medium |

| 1300 - 1150 | C-O Stretch | Ester (asymmetric) | Strong |

| 1150 - 1000 | C-O Stretch | Ester (symmetric) | Strong |

| ~1010 | C-Br Stretch | Aryl-Bromide | Medium |

| 850 - 810 | C-H Bend | para-disubstituted | Strong |

Expertise & Interpretation:

-

Carbonyl Stretch (1735-1715 cm⁻¹): The most prominent peak in the spectrum will be the strong C=O stretch of the ester group. Its position is typical for an aliphatic ester. [15][16][17][18]* C-O Stretches (1300-1000 cm⁻¹): Esters characteristically show two strong C-O stretching bands. These correspond to the asymmetric and symmetric vibrations of the C-O-C moiety. [17]* Aromatic Region: The C=C stretching vibrations of the benzene ring appear as a pair of peaks in the 1600-1470 cm⁻¹ region. A strong out-of-plane C-H bending vibration between 850-810 cm⁻¹ is highly diagnostic of 1,4-(para) substitution.

-

C-Br Stretch (~1010 cm⁻¹): The stretching vibration for an aryl C-Br bond typically appears in the fingerprint region. [19][20][21][22][23]

Experimental Protocol for ATR-IR Spectroscopy